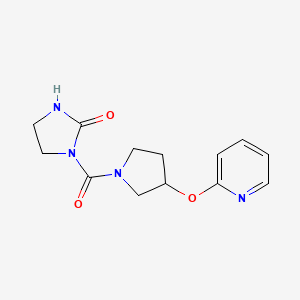
(Z)-3-methyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-3-methyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a chemical compound that belongs to a class of compounds known as acrylonitrile derivatives . It is synthesized from 2-morpholinoquinolin-3-carboxaldehydes and 2-cyanomethylbenzimidazoles .
Synthesis Analysis
The compound is synthesized by a base-catalysed condensation reaction of 2-morpholinoquinolin-3-carboxaldehydes and 2-cyanomethylbenzimidazoles . The C—C double bond in the acrylonitrile moiety is then reduced in a regiospecific manner to afford the final product .Chemical Reactions Analysis
The synthesis of this compound involves a condensation reaction followed by a reduction . The reactions are classified according to the reactivity of the chlorine atom and aldehydic group .科学的研究の応用
Antimicrobial, Anticancer, and Antidiabetic Agents
2,4‐Thiazolidinediones (2,4‐TZD), known as glitazones, are recognized for their wide range of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. Structural modifications at the 2,4‐TZD nucleus, particularly at the N‐3 and C‐5 positions, have led to the development of various lead molecules against clinical disorders. These modifications aim to enhance the biological activity and therapeutic potential of TZD-based compounds. The review by Singh et al. (2022) emphasizes the recent advancements in TZD derivatives as promising agents in treating life-threatening ailments, highlighting the importance of structural exploitation for novel drug development (Singh et al., 2022).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline (THIQ) derivatives have been identified for their therapeutic potential across a range of diseases, including cancer and central nervous system (CNS) disorders. Singh and Shah (2017) reviewed patents on THIQ derivatives, underscoring their success in drug discovery, especially for cancer and CNS ailments. The US FDA's approval of trabectedin for soft tissue sarcomas marks a milestone in anticancer drug development, demonstrating THIQs' role in therapeutic applications (Singh & Shah, 2017).
PTP 1B Inhibitors for T2DM Management
The TZD scaffold has been explored for its potential in treating Type 2 Diabetes Mellitus (T2DM) through the inhibition of Protein Tyrosine Phosphatase 1B (PTP 1B), a negative regulator of the insulin signaling cascade. Verma et al. (2019) focused on the structural amendments in the TZD scaffold to design potent PTP 1B inhibitors, offering insights into the structure-activity relationships (SAR) and pharmacophoric features essential for optimizing new inhibitors (Verma et al., 2019).
将来の方向性
作用機序
Target of Action
Similar compounds have shown activity against gram-positive bacteria such asBacillus subtilis and Clostridium tetani , as well as the fungal pathogen Candida albicans .
Mode of Action
It is synthesized from 2-morpholinoquinoline-3-carboxaldehydes and 2-cyanomethylbenzimidazoles
Biochemical Pathways
The antimicrobial activity suggests that it may interfere with essential biochemical pathways in the targeted microorganisms .
Result of Action
The compound has shown antimicrobial activity in vitro, suggesting that it can inhibit the growth of certain bacteria and fungi
特性
IUPAC Name |
(5Z)-3-methyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-20-17(22)15(25-18(20)24)11-13-10-12-4-2-3-5-14(12)19-16(13)21-6-8-23-9-7-21/h2-5,10-11H,6-9H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOPDQCYOLJJEZ-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-methyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



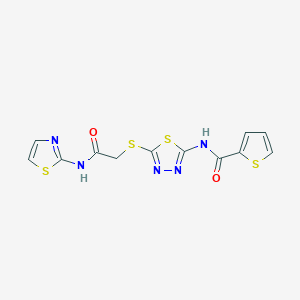

![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2813576.png)

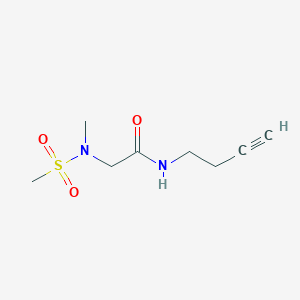
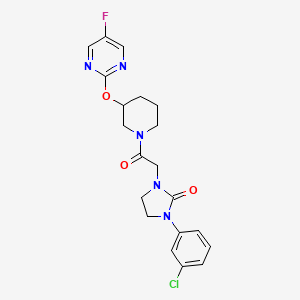
![4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813581.png)
![5-(2-Methoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2813582.png)

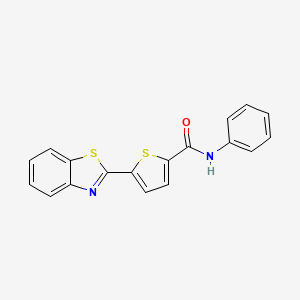
![5,5,7,7-Tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2813586.png)
